
2-Fluoro-3-nitrophenylpropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-nitrophenylpropanal is an organic compound characterized by the presence of a fluorine atom, a nitro group, and an aldehyde group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitrophenylpropanal typically involves the nitration of 2-fluorobenzaldehyde followed by a series of chemical reactions to introduce the propanal group. One common method includes the following steps:
Nitration: 2-Fluorobenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-3-nitrobenzaldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Formylation: The amine group is then converted to an aldehyde group through formylation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Tin(II) chloride (SnCl₂) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R).
Major Products Formed:
Oxidation: 2-Fluoro-3-nitrobenzoic acid.
Reduction: 2-Fluoro-3-aminophenylpropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-3-nitrophenylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Fluoro-3-nitrophenylpropanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins through its reactive aldehyde and nitro groups.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
類似化合物との比較
2-Fluoro-3-nitrobenzaldehyde: Similar structure but lacks the propanal group.
3-Fluoro-2-nitrophenol: Contains a hydroxyl group instead of an aldehyde group.
2-Fluoro-3-aminophenylpropanal: Formed by the reduction of the nitro group to an amine group.
特性
分子式 |
C9H8FNO3 |
|---|---|
分子量 |
197.16 g/mol |
IUPAC名 |
2-(2-fluoro-3-nitrophenyl)propanal |
InChI |
InChI=1S/C9H8FNO3/c1-6(5-12)7-3-2-4-8(9(7)10)11(13)14/h2-6H,1H3 |
InChIキー |
WWTOMPCQFTWHPS-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C1=C(C(=CC=C1)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


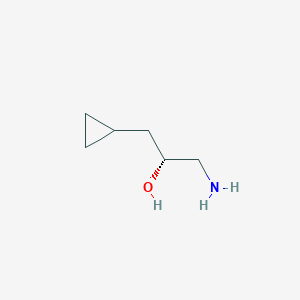
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
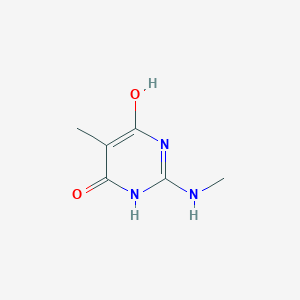
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
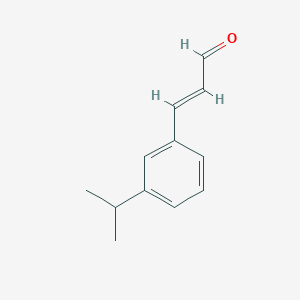
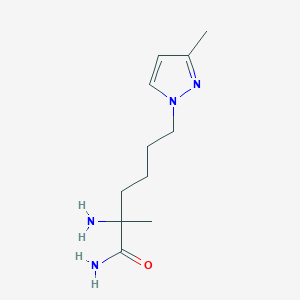
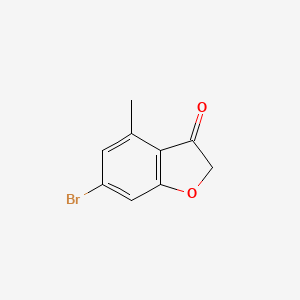
![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
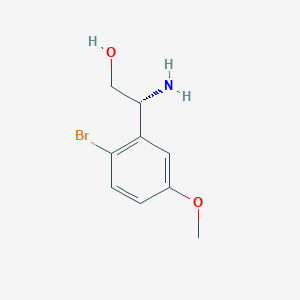
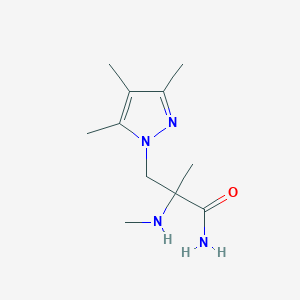
![4-Bromobenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13570183.png)
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
